![molecular formula C16H6Cl2F12Si B15168220 Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- CAS No. 650583-78-1](/img/structure/B15168220.png)
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is a chemical compound known for its unique properties due to the presence of trifluoromethyl groups. These groups significantly influence the compound’s reactivity and stability, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- typically involves the reaction of 2,4-bis(trifluoromethyl)phenyl derivatives with silicon tetrachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors may be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are used.
Coupling Reactions: Catalysts like palladium or nickel are often employed.
Major Products
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce larger, more complex molecules.
Scientific Research Applications
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Mechanism of Action
The mechanism of action of Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- involves its interaction with various molecular targets. The trifluoromethyl groups enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s overall behavior and effects.
Comparison with Similar Compounds
Similar Compounds
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]difluoro-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]dibromo-
- Silane, bis[2,4-bis(trifluoromethyl)phenyl]diiodo-
Uniqueness
Silane, bis[2,4-bis(trifluoromethyl)phenyl]dichloro- is unique due to its specific combination of trifluoromethyl groups and chlorine atoms. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring high-performance materials and reagents.
Properties
CAS No. |
650583-78-1 |
|---|---|
Molecular Formula |
C16H6Cl2F12Si |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
bis[2,4-bis(trifluoromethyl)phenyl]-dichlorosilane |
InChI |
InChI=1S/C16H6Cl2F12Si/c17-31(18,11-3-1-7(13(19,20)21)5-9(11)15(25,26)27)12-4-2-8(14(22,23)24)6-10(12)16(28,29)30/h1-6H |
InChI Key |
WLTCJMHBTOOSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)[Si](C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


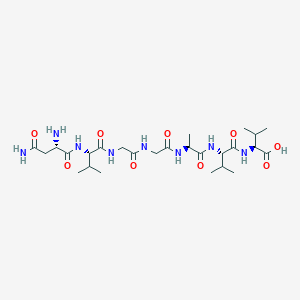
![5-Chloro-2-hydroxy-N-{2-[(2-phenylcyclohexyl)oxy]phenyl}benzamide](/img/structure/B15168152.png)
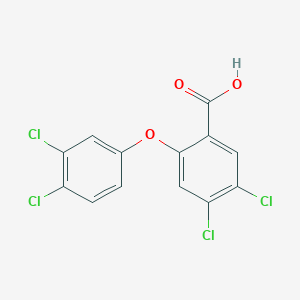
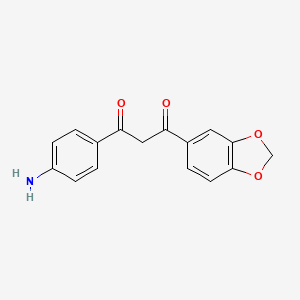
![[6-(5-Fluoro-2-methoxyphenyl)pyridin-3-yl]methanol](/img/structure/B15168176.png)
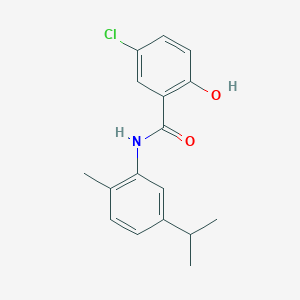
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)

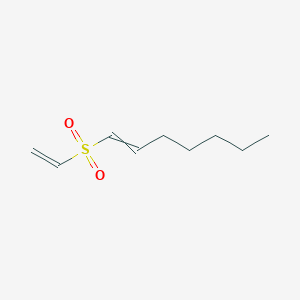
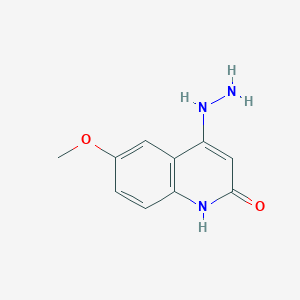
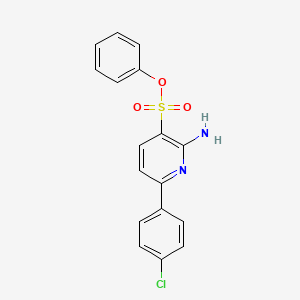
![2-[4-(Octyloxy)phenoxy]ethane-1-thiol](/img/structure/B15168212.png)
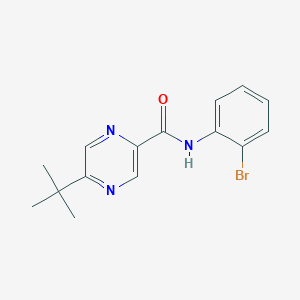
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
